molecular formula C22H20ClFN2O2 B3017368 2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904338-87-9

2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3017368
CAS No.: 1904338-87-9
M. Wt: 398.86
InChI Key: QBHAFHSLPOAQOG-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClFN2O2 and its molecular weight is 398.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research into similar compounds has explored diverse synthetic methodologies aimed at improving yields, reducing reaction times, and enhancing the selectivity of reactions. For instance, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the intricate process of forming complexes that show good catalytic activities for ethylene reactivity, highlighting the compound's potential utility in catalysis and material science (Sun et al., 2007).

Characterization Techniques : The detailed characterization using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis aids in understanding the structural and chemical properties of these compounds. This is crucial for the development of new materials and for understanding their interaction with biological systems (Govindhan et al., 2017).

Biological Applications

Cytotoxic Studies : Certain derivatives have been synthesized and characterized with subsequent cytotoxic studies and docking studies to understand their interaction with biological targets. For example, the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone offers insights into its potential therapeutic applications, including its cytotoxicity against cancer cells (Govindhan et al., 2017).

Antibacterial and Antimycobacterial Agents : Mefloquine derivatives have been studied for their crystal structures and anti-tubercular activities, showcasing the potential of these compounds in combating infectious diseases. The study on mefloquine derivatives indicates significant anti-tubercular activities, suggesting a promising avenue for developing new antibacterial and antimycobacterial agents (Wardell et al., 2011).

Material Science Applications

Catalysis : The aforementioned synthesis and characterization of complexes with good catalytic activities towards ethylene reactivity underscore the relevance of these compounds in catalysis and material science. This suggests potential applications in industrial processes and the development of new catalysts (Sun et al., 2007).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O2/c23-18-6-2-7-19(24)17(18)14-21(27)26-12-9-16(10-13-26)28-20-8-1-4-15-5-3-11-25-22(15)20/h1-8,11,16H,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHAFHSLPOAQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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